2-Phenyl-4-(2-phenylvinyl)-6,7-dihydropyrano(4,3-c)pyrazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-4-(2-phenylvinyl)-6,7-dihydropyrano(4,3-c)pyrazol-3(2H)-one is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(2-phenylvinyl)-6,7-dihydropyrano(4,3-c)pyrazol-3(2H)-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a phenylhydrazine derivative with an α,β-unsaturated carbonyl compound, followed by cyclization to form the pyrazole ring. The pyrano ring can be introduced through further cyclization reactions involving suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4-(2-phenylvinyl)-6,7-dihydropyrano(4,3-c)pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the double bonds or reduce the pyrazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents on the phenyl or pyrazole rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and appropriate solvents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce halogens, alkyl groups, or other functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-4-(2-phenylvinyl)-6,7-dihydropyrano(4,3-c)pyrazol-3(2H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Phenyl-4-(2-phenylvinyl)-6,7-dihydropyrano(4,3-c)pyrazol-3(2H)-one include other pyrazole derivatives with fused rings or phenyl substituents. Examples might include:
- 2-Phenylpyrazole
- 4-Phenyl-6,7-dihydropyrano(4,3-c)pyrazole
- 2-Phenyl-4-(2-phenylvinyl)pyrazole
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, such as the fused pyrano ring and the phenylvinyl substituent. These features may confer unique chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
89035-42-7 |
---|---|
Molecular Formula |
C20H16N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-phenyl-4-[(E)-2-phenylethenyl]-6,7-dihydropyrano[4,3-c]pyrazol-3-one |
InChI |
InChI=1S/C20H16N2O2/c23-20-19-17(21-22(20)16-9-5-2-6-10-16)13-14-24-18(19)12-11-15-7-3-1-4-8-15/h1-12H,13-14H2/b12-11+ |
InChI Key |
FCQJNHASUUTYLF-VAWYXSNFSA-N |
Isomeric SMILES |
C1COC(=C2C1=NN(C2=O)C3=CC=CC=C3)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
C1COC(=C2C1=NN(C2=O)C3=CC=CC=C3)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.